Interdependence of redox state, hydrogen bonding, anion recognition and charge partition in crystals of (EDT-TTF-CONHMe)6 [Re6Se8(CN)6] (CH3CN)2(CH2Cl2)2†

Chemical Communications Pub Date: 2003-06-25 DOI: 10.1039/B303416J

Abstract

Neutral π-conjugated molecules and their radical cations co-exist in [(EDT-TTF-CONHMe+˙)4(EDT-TTF-CONHMe0)2] [Re6Se8(CN)6]4− (CH3CN)2(CH2Cl2)2 whose crystal structure reveals that, upon one-electron oxidation, an activation of the N–H and C–H hydrogen bond donor ability is coupled to a deactivation of the hydrogen bond acceptor character of the carbonyl oxygen atom: this is expressed in the supramolecular hydrogen bond pattern and, ultimately, into charge localisation and partition in the solid state.

Graphical abstract: Interdependence of redox state, hydrogen bonding, anion recognition and charge partition in crystals of (EDT-TTF-CONHMe)6 [Re6Se8(CN)6] (CH3CN)2(CH2Cl2)2
Interdependence of redox state, hydrogen bonding, anion recognition and charge partition in crystals of (EDT-TTF-CONHMe)6
[Re6Se8(CN)6]
(CH3CN)2(CH2Cl2)2†
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